Bienvenue dans la boutique en ligne BenchChem!

1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(1H-tetrazol-1-ylmethyl)-

IKK2 inhibitors Tetrazole tautomerism Regioisomeric purity

1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(1H-tetrazol-1-ylmethyl)- (CAS 1014614-18-6) is a structurally complex, multi-functionalized 7-azaindole derivative. Its molecular architecture integrates a bromine atom at the 4-position, a phenylsulfonyl (PhSO2) protecting group at the 1-position, and a 1H-tetrazol-1-ylmethyl appendage at the 2-position.

Molecular Formula C15H11BrN6O2S
Molecular Weight 419.3 g/mol
Cat. No. B14045757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(1H-tetrazol-1-ylmethyl)-
Molecular FormulaC15H11BrN6O2S
Molecular Weight419.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Br)CN4C=NN=N4
InChIInChI=1S/C15H11BrN6O2S/c16-14-6-7-17-15-13(14)8-11(9-21-10-18-19-20-21)22(15)25(23,24)12-4-2-1-3-5-12/h1-8,10H,9H2
InChIKeyBSTVLCGEQPYLSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(1H-tetrazol-1-ylmethyl)-: Core Procurement Profile for a Specialized IKK2-Targeted Building Block


1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(1H-tetrazol-1-ylmethyl)- (CAS 1014614-18-6) is a structurally complex, multi-functionalized 7-azaindole derivative. Its molecular architecture integrates a bromine atom at the 4-position, a phenylsulfonyl (PhSO2) protecting group at the 1-position, and a 1H-tetrazol-1-ylmethyl appendage at the 2-position. This combination of orthogonal reactive handles—a halogen for cross-coupling, a sulfonamide as a latent NH, and a tetrazole as a metabolically stable acid bioisostere—positions the compound as a late-stage intermediate within the pyrrolopyridine inhibitor class. Patent disclosures and supplier documentation confirm its origin in medicinal chemistry programs targeting IκB kinase 2 (IKK2/IKKβ), a critical node in NF-κB-driven inflammatory and oncogenic signaling [1]. Its commercial availability from specialized chemical suppliers with certified purity ≥98% (HPLC) supports its use in structure-activity relationship (SAR) expansion and lead optimization campaigns .

Why 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(1H-tetrazol-1-ylmethyl)- Cannot Be Substituted with Generic Pyrrolopyridine Analogs


The target compound is not a commodity heterocycle but a precisely elaborated tool molecule where simultaneous access to three distinct synthetic handles is essential. Generic substitution with simpler pyrrolopyridines (e.g., 4-bromo-1H-pyrrolo[2,3-b]pyridine) fails because it lacks the N1-phenylsulfonyl protection required for regioselective 2-position functionalization [1]. Exchanging the 1H-tetrazole for the 2H-tetrazole regioisomer alters both the three-dimensional presentation of the acidic pharmacophore and the compound's metabolic stability profile in IKK2 binding sites [2]. Furthermore, the bromine handle at position 4 is not merely a placeholder but a strategic site for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig coupling, as evidenced by its presence in the patent-defined IKK2 inhibitor chemotype [3]. Replacing the entire molecule with an alternative IKK2 inhibitor scaffold (e.g., aminopyrimidine or beta-carboline classes) introduces unknown selectivity profiles and negates the established structure-activity relationship trajectory embedded in the parent patent series [3]. These chemical distinctions translate directly into procurement decisions: the compound's value lies in its ability to access a specific intellectual property space and SAR vector that generic alternatives cannot replicate.

Quantitative Evidence Guide: Differentiating 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(1H-tetrazol-1-ylmethyl)- from Structural Analogs


Tetrazole Regioisomer Purity: 1H vs. 2H Tautomer Composition Defines Downstream Biological Activity

The compound is specifically the 1H-tetrazole regioisomer, which contrasts sharply with the 2H-tetrazol-2-ylmethyl analog (CAS also listed as a similar structure on supplier databases). Theoretical studies demonstrate that electron-withdrawing substituents, such as the phenylsulfonyl group on the pyrrole core, preferentially stabilize the 1H-tautomer over the 2H form, with calculated energy differences of approximately 2-5 kcal/mol in the gas phase and in polar aprotic solvents [1]. While direct biological comparison between the two regioisomers is not publicly disclosed in a head-to-head assay, supplier certificates of analysis for the target compound specify purity ≥98% (NLT 98%) by HPLC, ensuring the procurement of the thermodynamically favored and synthetically controlled 1H regioisomer . In contrast, the 2H-tetrazol-2-ylmethyl analog is separately cataloged, implying distinct chemical identity and potential variance in biological activity.

IKK2 inhibitors Tetrazole tautomerism Regioisomeric purity Bioisostere stability

Patent-Embedded IKK2 Inhibitor Lineage: Direct Link to GlaxoSmithKline Inflammation Programs

The target compound's structural motif—a 4-substituted pyrrolo[2,3-b]pyridine bearing a phenylsulfonyl group—is explicitly claimed in patent families assigned to Glaxo Group Limited (GlaxoSmithKline) covering IKK2 inhibitors for inflammatory disease [1]. Specifically, the patent US20100179139 describes compounds of formula (I) where the pyrrolopyridine core can be substituted at multiple positions, including with bromine and tetrazole-containing fragments. The compound is therefore not a de novo academic probe but a patent-validated intermediate that maps directly onto pharma-developed IKK2 pharmacophore models. In contrast, generic 4-bromo-7-azaindole or 4-bromopyrrolo[2,3-b]pyridine (CAS 889939-25-7) lacks both the phenylsulfonyl protection and the tetrazole bioisostere, placing it outside the claimed intellectual property space and making it unsuitable for replicating proprietary SAR [2]. The commercial availability of the fully elaborated intermediate eliminates the need for multi-step in-house synthesis and reduces the risk of patent infringement during lead optimization.

IKK2 inhibitor Patent provenance Inflammation NF-kB pathway

Comparative IKK2 Inhibitory Potency: Contextualizing the Target Compound's Scaffold Within the Published Inhibitor Landscape

While the specific IC50 of the target compound against IKK2 is not publicly reported in isolation, its core scaffold—the pyrrolo[2,3-b]pyridine (7-azaindole)—has yielded potent IKK2 inhibitors with IC50 values spanning from 3.8 μM (LASSBio-1829, a 7-azaindole N-acylhydrazone) down to 19-40 nM for optimized chemotypes such as IKK-IN-3 . The target compound uniquely combines this privileged kinase hinge-binding scaffold with a 1H-tetrazole, a functional group known to confer improved aqueous solubility and metabolic stability relative to carboxylic acids [1]. In contrast, the clinically advanced IKK2 inhibitor SAR113945 (a distinct imidazo[4,5-d]thiazolo[5,4-b]pyridine chemotype) exhibits an IC50 of 25 nM (IKK2-IN-4) but belongs to a separate chemical series with different selectivity and pharmacokinetic liability profiles . The target compound thus offers a distinct vectors for optimizing both potency and drug-like properties within the pyrrolopyridine series, making it a valuable comparator tool for profiling novel IKK2 inhibitors.

IKK2 IC50 Pyrrolopyridine inhibitors Kinase selectivity Scaffold comparison

Synthetic Utility Benchmarking: C4-Bromo Handle Enables Late-Stage Diversification with High Conversion Efficiency

The C4-Br bond is a strategic synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or amine substituents at the 4-position of the pyrrolopyridine core. The phenylsulfonyl group at N1 serves as both a protecting group and a meta-directing influence during electrophilic substitution, ensuring regioselective functionalization . The compound's molecular weight (419.26 g/mol) and calculated logP (~2.5) place it within favorable property space for a building block that can be elaborated into lead-like molecules. By comparison, the simpler 4-bromo-1H-pyrrolo[2,3-b]pyridine (MW 197.03 g/mol) lacks the N1-PhSO2 protection, leading to competing N-alkylation side reactions and oxidative degradation under basic coupling conditions . Additionally, the 1H-tetrazole-1-ylmethyl group at C2 introduces a pre-installed pharmacophoric element, reducing the number of synthetic steps required to reach the final target compared to starting from the unprotected 4-bromo scaffold.

Suzuki coupling Buchwald-Hartwig amination C-Br functionalization Late-stage diversification

Best Application Scenarios for 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(1H-tetrazol-1-ylmethyl)- in Research & Industrial Settings


IKK2 Inhibitor Lead Optimization: Late-Stage SAR Expansion at the Solvent-Exposed Region

The compound serves as an ideal late-stage intermediate for medicinal chemistry teams exploring substituent effects at the 4-position of the pyrrolopyridine core. The C4-Br handle enables rapid parallel synthesis of diverse analogs via Suzuki-Miyaura or Buchwald-Hartwig coupling, while the pre-installed 1H-tetrazole at C2 maintains a constant, metabolically stable acid isostere that engages the ribose pocket of IKK2. This approach was documented in the GlaxoSmithKline patent series (US20080176891, US20100179139) for generating IKK2 inhibitors with tuned potency and selectivity [1]. The compound eliminates 2-3 synthetic steps compared to building from unprotected 4-bromo-7-azaindole, reducing cycle times and enabling faster SAR feedback loops.

Kinase Selectivity Panel Profiling: Benchmarking Pyrrolopyridine Chemotypes Against Alternative IKK2 Scaffolds

The compound can be utilized as a core scaffold to generate a focused library of IKK2 inhibitors for broad kinase selectivity profiling. By varying the C4 substituent while keeping the C2-tetrazole constant, researchers can dissect the contribution of the 4-position to off-target kinase interactions. This is critical because the pyrrolo[2,3-b]pyridine hinge-binding motif is recognized by multiple kinases; systematic profiling of analogs derived from this intermediate allows identification of selectivity determinants that distinguish IKK2 from closely related kinases such as IKKα or TBK1 [1]. This scenario directly leverages the compound's patent-defined IKK2 lineage and structural complexity to generate high-quality selectivity data.

Chemical Probe Development: Creating a Photoaffinity or Biorthogonal Tool for IKK2 Target Engagement Studies

The orthogonal functional groups on the compound make it suitable for constructing chemical biology probes. The C4-Br can be replaced with an alkyne or azide via Sonogashira or copper-catalyzed azide-alkyne cycloaddition (CuAAC), yielding a clickable probe for target engagement or pull-down experiments. The tetrazole moiety serves as a stable acidic bioisostere that does not interfere with click chemistry. Such probes enable the study of IKK2 interactomes and cellular target occupancy, providing validation tools that complement traditional activity-based assays. The compound's commercial availability at ≥98% purity ensures reproducible probe synthesis .

Process Chemistry Route Scouting: Evaluating Scalable Synthetic Routes to IKK2 Clinical Candidates

In an industrial process chemistry setting, the compound is a strategic intermediate for evaluating scalable synthetic routes. The PhSO2 group is a robust N-protecting group that withstands a range of reaction conditions, including strong bases and elevated temperatures, as evidenced by its use in patented gram-scale syntheses [1]. Process chemists can use this compound to screen conditions for the key C4 functionalization step (e.g., Pd catalyst/ligand systems) and the final N1 deprotection, generating data on yield, impurity profiles, and scalability before committing to expensive scale-up. This scenario reduces development risk in late-stage preclinical programs.

Quote Request

Request a Quote for 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(1H-tetrazol-1-ylmethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.